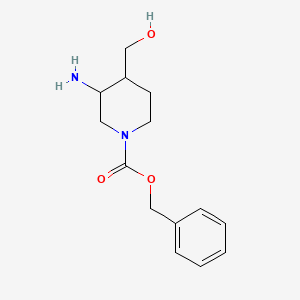Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC13761114
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H20N2O3 |
|---|---|
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H20N2O3/c15-13-8-16(7-6-12(13)9-17)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10,15H2 |
| Standard InChI Key | FFGMZFXMCXZRDH-UHFFFAOYSA-N |
| SMILES | C1CN(CC(C1CO)N)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CC(C1CO)N)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate is chemically defined by its CAS number 1935184-58-9, molecular formula C₁₄H₂₀N₂O₃, and molecular weight 264.32 g/mol . Its structure includes:
-
A piperidine backbone with a six-membered nitrogen-containing ring.
-
A 3-amino group (NH₂) and 4-hydroxymethyl group (CH₂OH) as functional substituents.
-
A benzyl carbamate group (O-Cbz) at the 1-position of the piperidine ring, serving as a protecting group for the amine.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1935184-58-9 | |
| Molecular Formula | C₁₄H₂₀N₂O₃ | |
| Molecular Weight | 264.32 g/mol | |
| SMILES | N[C@H]1CN(C(=O)OCC2=CC=CC=C2)CC[C@@H]1O | |
| Suppliers | JW & Y Pharmlab Co., Ltd. |
The compound’s stereochemistry is critical, with the (3S,4R) configuration being a common variant (CAS 2382094-59-7) .
Synthetic Routes and Key Intermediates
The synthesis of benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate typically involves multi-step protocols, leveraging protecting-group strategies and stereoselective modifications.
General Synthetic Approach
-
Piperidine Ring Formation: Constructed via cyclization reactions or reduction of imino intermediates.
-
Introduction of Functional Groups:
-
3-Amino Group: Introduced via reductive amination or nucleophilic substitution.
-
4-Hydroxymethyl Group: Installed through hydroxymethylation or epoxide ring-opening.
-
-
Benzyl Carbamate Protection: Achieved using benzyl chloroformate or benzyl carbonate under basic conditions.
Key Intermediates
-
3-Amino-4-(hydroxymethyl)piperidine: A precursor requiring protection at the 1-position.
-
Benzyl 3-Aminopiperidine-1-carboxylate: A related intermediate (CAS 711002-74-3) lacking the hydroxymethyl group .
Physical and Chemical Properties
The compound’s properties are influenced by its polar functional groups and aromatic substituents.
| Property | Value | Source |
|---|---|---|
| Purity | ≥97% | |
| Solubility | Slightly soluble in water | |
| Storage Conditions | 2–8°C, protected from light | |
| Flash Point | Not explicitly reported | — |
| LogP | ~2.27 (estimated) |
The benzyl carbamate group enhances lipophilicity, facilitating membrane permeability in biological systems .
Applications in Medicinal Chemistry
Benzyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate serves as a scaffold for synthesizing bioactive molecules, particularly in:
Peptidomimetic Design
The compound’s amino and hydroxymethyl groups enable hydrogen bonding with biological targets, mimicking peptide interactions. Its derivatives are explored in:
-
Protease Inhibitors: Targeting enzymes like HIV protease or matrix metalloproteases.
-
Neurotransmitter Modulators: Interfering with serotonin or dopamine pathways.
Anticancer Research
While direct data on this compound is limited, structurally related piperidine derivatives (e.g., benzyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate, CAS 1356339-31-5) exhibit cytotoxicity through:
-
DNA Intercalation: Disrupting nucleic acid replication.
Research Challenges and Future Directions
Despite its potential, challenges remain in optimizing its synthesis and biological activity:
Stereochemical Control
Achieving high enantiopurity (e.g., (3S,4R) or (3R,4S) configurations) requires stereoselective methods, such as asymmetric hydrogenation or chiral resolution .
Functionalization Limitations
The hydroxymethyl group may undergo unintended oxidation or esterification during synthesis, necessitating careful reaction conditions.
Biological Evaluation
Further studies are needed to assess:
-
Cytotoxicity Profiles: In vitro and in vivo efficacy.
-
Metabolic Stability: Resistance to enzymatic degradation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume